Cas no 946322-52-7 (N-(3-chloro-4-methylphenyl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide)

N-(3-chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide is a specialized organic compound featuring a dihydropyridazine core linked to a chloro-methylphenyl moiety via a butanamide bridge. Its structure suggests potential utility in medicinal chemistry, particularly as an intermediate or active pharmaceutical ingredient (API) in drug development. The presence of both electron-withdrawing (chloro) and electron-donating (methyl) groups may enhance its binding affinity in target interactions, while the dihydropyridazine scaffold could contribute to metabolic stability. This compound is suited for research applications requiring precise molecular modifications, offering a balance of reactivity and steric hindrance for selective synthesis. Its well-defined structure facilitates reproducibility in experimental settings.
N-(3-chloro-4-methylphenyl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide structure
946322-52-7 structure
Product Name:N-(3-chloro-4-methylphenyl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide
CAS No:946322-52-7
MF:C22H22ClN3O2
MW:395.881984233856
CID:6127456
PubChem ID:16885743
Update Time:2025-06-25

N-(3-chloro-4-methylphenyl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-chloro-4-methylphenyl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide
    • 946322-52-7
    • N-(3-chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
    • F5013-1351
    • N-(3-chloro-4-methylphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
    • N-(3-chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
    • AKOS024489012
    • Inchi: 1S/C22H22ClN3O2/c1-15-5-8-17(9-6-15)20-11-12-22(28)26(25-20)13-3-4-21(27)24-18-10-7-16(2)19(23)14-18/h5-12,14H,3-4,13H2,1-2H3,(H,24,27)
    • InChI Key: IMPXRZGMRHVXBF-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C=CC(=C1)NC(CCCN1C(C=CC(C2C=CC(C)=CC=2)=N1)=O)=O

Computed Properties

  • Exact Mass: 395.1400546g/mol
  • Monoisotopic Mass: 395.1400546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 625
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 61.8Ų

N-(3-chloro-4-methylphenyl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide Pricemore >>

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N-(3-chloro-4-methylphenyl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide Related Literature

Additional information on N-(3-chloro-4-methylphenyl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide

Exploring the Potential of N-(3-chloro-4-methylphenyl)-4-3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylbutanamide in Modern Research

The compound with CAS No 946322-52-7, known as N-(3-chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1(2H)-yl]butanamide, has recently garnered significant attention in the scientific community due to its unique structural properties and potential applications in various fields. This compound is a complex organic molecule characterized by a combination of aromatic rings and heterocyclic structures, which contribute to its diverse chemical reactivity and biological activity.

Recent studies have focused on the synthesis and characterization of this compound, leveraging advanced techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Researchers have highlighted its stability under various reaction conditions, making it a promising candidate for applications in drug discovery and materials science. The presence of multiple functional groups within its structure allows for intricate interactions with other molecules, which is a key factor in its potential utility.

One of the most intriguing aspects of this compound is its ability to act as a scaffold for further chemical modifications. By altering specific substituents on the aromatic rings or modifying the heterocyclic core, scientists can tailor its properties to suit specific needs. For instance, modifications to the chloro group or methyl substituents have shown significant effects on the compound's solubility and bioavailability, which are critical factors in pharmaceutical applications.

Emerging research has also explored the role of this compound in biological systems. Initial in vitro studies suggest that it exhibits moderate inhibitory activity against certain enzymes, raising hopes for its potential use as a therapeutic agent. Furthermore, its ability to interact with cellular receptors has been investigated, providing insights into its pharmacokinetic profile and toxicity potential.

In addition to its biological applications, this compound has shown promise in materials science. Its structural rigidity and electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and solar cells, where its ability to facilitate charge transport could enhance device performance.

The synthesis of CAS No 946322-52-7 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include Friedel-Crafts alkylation for aromatic substitution and cyclization reactions to form the heterocyclic core. The optimization of reaction conditions has been crucial in achieving high yields and purities, which are essential for subsequent applications.

As interest in this compound continues to grow, collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new avenues for its utilization. Its versatility as a chemical building block positions it as a valuable tool in both academic research and industrial development.

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